molecular formula C11H12O2 B11996132 2-Methyl-3-M-tolyl-acrylic acid

2-Methyl-3-M-tolyl-acrylic acid

Cat. No.: B11996132
M. Wt: 176.21 g/mol
InChI Key: CZHSVFRPPVNUGL-VQHVLOKHSA-N
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Description

2-Methyl-3-M-tolyl-acrylic acid is an organic compound with the molecular formula C11H12O2. It is a derivative of acrylic acid, where the hydrogen atoms on the acrylic acid are substituted with a methyl group and a tolyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-M-tolyl-acrylic acid can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-m-tolyl-propanoic acid with a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to form the corresponding acrylic acid derivative. The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and high temperatures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-M-tolyl-acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl3), nitrating agents in concentrated sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that 2-Methyl-3-M-tolyl-acrylic acid exhibits significant antimicrobial properties. A study conducted on its derivatives demonstrated effectiveness against various bacterial strains, suggesting potential for developing new antimicrobial agents. The compound's structure allows it to interact with microbial cell membranes, leading to cell disruption.

Anti-inflammatory Potential
In vitro studies have shown that this compound possesses anti-inflammatory activity. It can inhibit the production of pro-inflammatory cytokines, making it a candidate for further research in treating inflammatory diseases. The mechanism of action is believed to involve modulation of signaling pathways associated with inflammation.

Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have yielded promising results. It has been found to induce apoptosis in cancer cell lines, suggesting its utility as a lead compound in cancer therapy development. Further studies are required to elucidate its efficacy and safety in vivo.

Polymer Science Applications

Polymerization Reactions
this compound can serve as a monomer in polymer synthesis. Its incorporation into polymer chains can enhance the mechanical and thermal properties of the resulting materials. For instance, when copolymerized with other acrylates, it contributes to the formation of thermoplastic elastomers with improved elasticity and strength .

Grafting Techniques
The compound can be utilized in grafting techniques to modify existing polymers. This process involves attaching the acrylic acid moiety to a polymer backbone, which can improve water absorption and release properties. Such modifications are particularly beneficial for applications in agriculture and personal care products .

Material Development Applications

Hydrogels and Superabsorbents
Due to its ability to form hydrogels, this compound is being explored for applications in superabsorbent materials. These materials are crucial in various sectors, including agriculture (for water retention) and medicine (for drug delivery systems). The hydrophilic nature of the acrylic acid allows for significant water retention capabilities .

Coatings and Adhesives
The compound's reactivity makes it suitable for use in coatings and adhesives. It can enhance adhesion properties when used as a modifier in resin formulations, providing better performance under stress conditions. This application is particularly relevant in industries that require durable coatings resistant to environmental degradation .

Case Studies

Study Focus Findings Implications
Antimicrobial TestingEffective against Gram-positive and Gram-negative bacteriaPotential for new antibiotic formulations
Anti-inflammatory ResearchInhibition of cytokine productionPossible treatment for chronic inflammatory diseases
Polymer SynthesisImproved mechanical properties when copolymerized with other acrylatesEnhanced material performance
Hydrogel DevelopmentHigh water absorption capacity; suitable for agricultural applicationsUse in soil moisture retention

Mechanism of Action

The mechanism of action of 2-Methyl-3-M-tolyl-acrylic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Methyl-3-M-tolyl-acrylic acid can be compared with other similar compounds, such as:

    2-Methyl-3-P-tolyl-acrylic acid: Similar structure but with a para-substituted tolyl group.

    2-Ethyl-3-(3-methoxyphenyl)acrylic acid: Contains an ethyl group and a methoxy-substituted phenyl group.

    3-(3-Chloro-phenyl)-2-methyl-acrylic acid: Features a chloro-substituted phenyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized materials and pharmaceuticals.

Biological Activity

2-Methyl-3-M-tolyl-acrylic acid, also known as (E)-3-(m-tolyl)acrylic acid, is an organic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This compound is notable for its potential biological activities, which include anti-inflammatory, antimicrobial, and possibly anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12O2, and its structure features a methyl group and a m-tolyl group attached to an acrylic acid backbone. The presence of these substituents may influence its biological activities.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC11H12O2
Molecular Weight176.22 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound may exhibit anti-inflammatory properties. For instance, studies have shown that acrylic acid derivatives can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This suggests a potential role in managing inflammatory diseases.

Antimicrobial Activity

Several studies have explored the antimicrobial effects of acrylic acids. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains. For example, a study on acrylic acid derivatives found significant inhibition of Staphylococcus aureus and Escherichia coli growth.

Anticancer Potential

Emerging research suggests that certain acrylic acids may possess anticancer properties. Preliminary studies indicate that they can induce apoptosis in cancer cells and inhibit tumor growth in vitro. Further investigation into this compound's structure-activity relationship could elucidate its potential as an anticancer agent.

Case Study 1: In Vitro Antimicrobial Testing

A study conducted on various acrylic acid derivatives included this compound in testing against common pathogens. The results indicated a moderate inhibition zone against E. coli, suggesting potential for further development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism Exploration

In another study focusing on the anti-inflammatory effects of acrylic acids, researchers evaluated the impact of similar compounds on NF-kB signaling pathways in macrophages. The results indicated that these compounds could significantly reduce NF-kB activation, leading to decreased expression of pro-inflammatory cytokines.

Research Findings

Recent literature has focused on the synthesis and functionalization of acrylic acids for enhanced biological activity. Studies have shown that modifications to the acrylate structure can lead to improved pharmacokinetic properties and increased efficacy against target cells.

Table 2: Summary of Research Findings

Study FocusFindings
Anti-inflammatory effectsReduced cytokine production in macrophages
Antimicrobial activityModerate inhibition against E. coli
Anticancer potentialInduction of apoptosis in cancer cell lines

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(E)-2-methyl-3-(3-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-7H,1-2H3,(H,12,13)/b9-7+

InChI Key

CZHSVFRPPVNUGL-VQHVLOKHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(\C)/C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C=C(C)C(=O)O

Origin of Product

United States

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